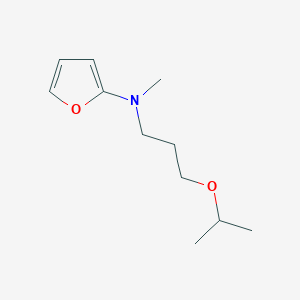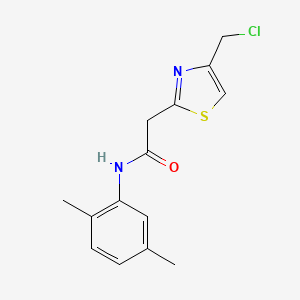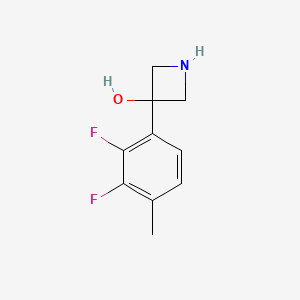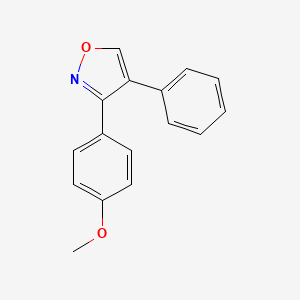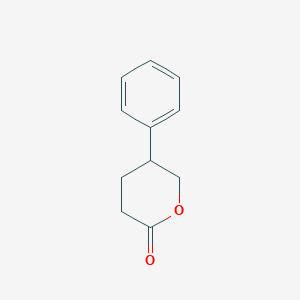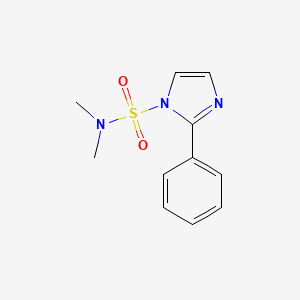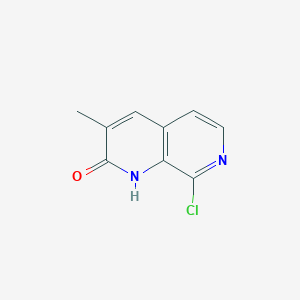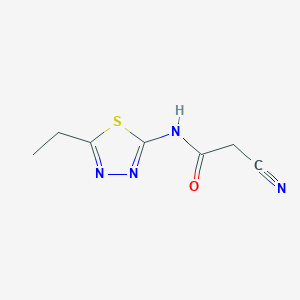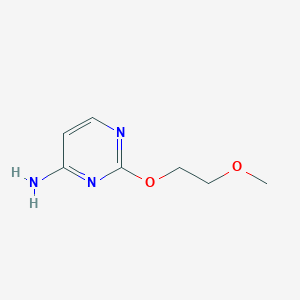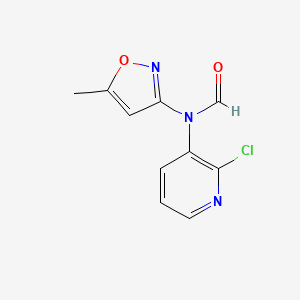
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide is a chemical compound that belongs to the class of organic compounds known as formamides. These compounds are characterized by the presence of a formyl group attached to an amine. This particular compound features a chloropyridine and a methylisoxazole moiety, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide typically involves the reaction of 2-chloropyridine with 5-methylisoxazole in the presence of a formylating agent. Common formylating agents include formic acid or formamide. The reaction conditions may vary, but it generally requires heating and the use of a catalyst to facilitate the formation of the formamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloropyridin-3-yl)formamide
- N-(5-Methylisoxazol-3-yl)formamide
- N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide
Uniqueness
N-(2-Chloropyridin-3-yl)-N-(5-methylisoxazol-3-yl)formamide is unique due to the combination of the chloropyridine and methylisoxazole moieties, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C10H8ClN3O2 |
|---|---|
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
N-(2-chloropyridin-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C10H8ClN3O2/c1-7-5-9(13-16-7)14(6-15)8-3-2-4-12-10(8)11/h2-6H,1H3 |
Clé InChI |
AANLGEAGXFKJDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)N(C=O)C2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


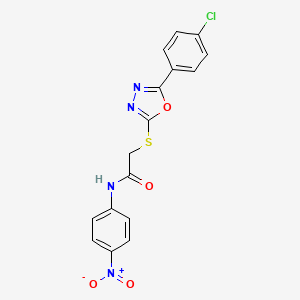
![Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B11768616.png)
![rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate](/img/structure/B11768618.png)
![[(2R)-1-Acetylpiperidin-2-yl]methyl butanoate](/img/structure/B11768625.png)
